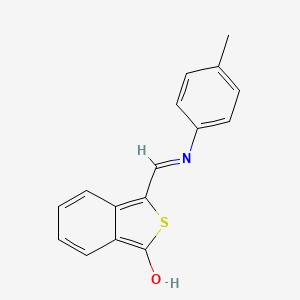

3-(4-toluidinomethylene)-2-benzothiophen-1(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “3-(4-toluidinomethylene)-2-benzothiophen-1(3H)-one” is not available in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-toluidinomethylene)-2-benzothiophen-1(3H)-one” are not detailed in the sources I found .Scientific Research Applications

Activation and Catalysis

The reaction of hexahydride complexes with 2-vinylpyridine, leading to selective deuteration at the β- and γ-positions of the pyridine ring, illustrates the compound's potential in organic synthesis and catalysis. This process, under specific conditions, also catalyzes the hydrogenation of 2-vinylpyridine to 2-ethylpyridine, demonstrating the compound's role in facilitating chemical transformations through C(sp2)−H activation and reduction of CE bonds (Resano Barrio, Esteruelas, & Oñate, 2004).

Regioselective Synthesis

Research on benzothiophenes, including compounds similar to "3-(4-toluidinomethylene)-2-benzothiophen-1(3H)-one," has demonstrated their importance in the regioselective synthesis of C3 alkylated and arylated benzothiophenes. This method involves using benzothiophene S-oxides as precursors for C3-functionalized benzothiophenes, showcasing a novel, metal-free approach to constructing molecules with significant regioselectivity and efficiency (Shrives et al., 2017).

Novel Heterocyclodehydration

A study on the synthesis of benzothiophene derivatives via Pd-catalyzed or radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols presents an innovative approach to accessing benzothiophene frameworks. These methodologies offer new pathways for the synthesis of structurally diverse benzothiophene derivatives, highlighting the versatility and potential utility of compounds related to "3-(4-toluidinomethylene)-2-benzothiophen-1(3H)-one" in organic synthesis and medicinal chemistry applications (Gabriele et al., 2011).

Antimicrobial Activity

The synthesis and evaluation of new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives for antimicrobial activity highlight the potential biomedical applications of benzothiophene derivatives. This research demonstrates the compound's role in developing new antimicrobial agents, contributing to the ongoing search for more effective treatments against resistant bacterial and fungal strains (Naganagowda & Petsom, 2011).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-[(4-methylphenyl)iminomethyl]-2-benzothiophen-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS/c1-11-6-8-12(9-7-11)17-10-15-13-4-2-3-5-14(13)16(18)19-15/h2-10,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHVOWXUVRYFMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=CC2=C3C=CC=CC3=C(S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

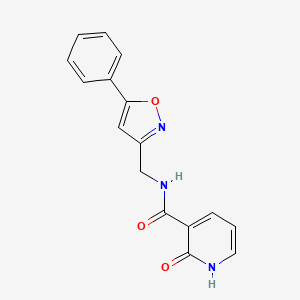

![N-(2,5-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2820756.png)

![3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2820764.png)

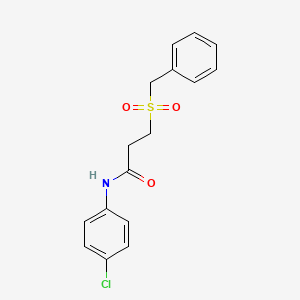

![3-ethyl 6-methyl 2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2820765.png)

![6-ethyl 3-methyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2820770.png)

![5-methyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2820772.png)

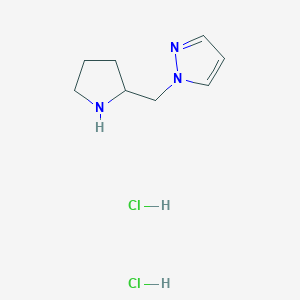

![1-(Aminomethyl)-4-methyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2820773.png)

![(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2820774.png)